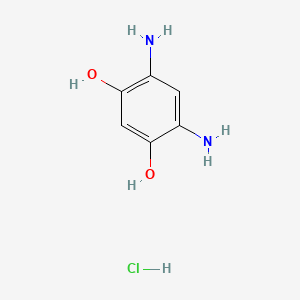

4,6-Diaminobenzene-1,3-diol hydrochloride

Description

Contextualization within Aromatic Amine and Polyhydroxyl Chemistry

4,6-Diaminobenzene-1,3-diol hydrochloride, also known as 4,6-diaminoresorcinol (B101129) hydrochloride, possesses a unique molecular architecture that places it at the intersection of two important classes of organic compounds: aromatic amines and polyhydroxyl aromatics. Its structure features a benzene (B151609) ring substituted with two amino (-NH2) groups and two hydroxyl (-OH) groups, with a hydrochloride salt form that enhances its stability.

The presence of both electron-donating amino and hydroxyl groups on the aromatic ring significantly influences its chemical behavior. These functional groups activate the benzene ring towards electrophilic substitution and are also susceptible to oxidation. The amino groups impart basic properties, allowing for the formation of hydrochloride salts, which improves solubility in polar solvents. The polyhydroxyl nature, stemming from the two hydroxyl groups, allows for reactions typical of phenols, including etherification and esterification. This dual functionality is a cornerstone of its utility in various chemical syntheses.

Academic Significance and Research Trajectory

The academic significance of this compound is intrinsically linked to the development of high-performance polymers. Intensive research in the 1970s and 1980s, aimed at creating materials with exceptional thermal stability and mechanical strength, brought this monomer to the forefront. wikipedia.org Early synthetic routes often started from resorcinol (B1680541) diacetate, but these methods were frequently plagued by the formation of hazardous byproducts like 2,4,6-trinitroresorcinol (styphnic acid), necessitating meticulous purification. wikipedia.org

A notable advancement in its synthesis was the development of a high-purity, multi-step process, which was crucial for producing high molecular weight polybenzoxazoles. google.com Subsequent research has focused on optimizing synthesis to be safer and more cost-efficient. wikipedia.org While its primary role has been in polymer science, its unique structure continues to make it a subject of interest for other potential applications.

Overview of Key Research Domains Pertaining to the Chemical Compound

The research landscape for this compound is dominated by its application in materials science, particularly in the synthesis of high-performance polymers. However, its utility extends to other areas of chemical research.

Polymer Chemistry: The most prominent research domain for this compound is its use as a key monomer in the production of polybenzoxazoles (PBOs). google.comsigmaaldrich.com PBOs are a class of rigid-rod polymers known for their outstanding thermal resistance and mechanical properties. sigmaaldrich.com The synthesis involves the polycondensation of this compound with dicarboxylic acids or their derivatives. sigmaaldrich.com The purity of the monomer is critical in achieving the desired high molecular weight and, consequently, the superior properties of the final polymer. Research in this area continues to explore new PBO derivatives and optimize polymerization processes. sigmaaldrich.com

Organic Synthesis: Beyond polymer science, this compound serves as a versatile building block in organic synthesis. google.comscispace.com Its multiple reactive sites allow for the construction of more complex molecules. For instance, it can be used to synthesize substituted benzoxazoles, which are valuable scaffolds in medicinal chemistry and materials science. wikipedia.org

Medicinal Chemistry: The structural motifs present in 4,6-diaminobenzene-1,3-diol have prompted investigations into its potential biological activities. The presence of amino and hydroxyl groups on an aromatic ring is a feature found in many biologically active compounds. Research has explored its potential as a reducing agent and its interactions with biomolecules. For example, studies have suggested its possible role in modulating enzyme activities, such as tyrosinase inhibition, which is relevant in the study of skin pigmentation.

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | 4,6-Diaminoresorcinol hydrochloride, 1,3-Benzenediol, 4,6-diamino-, hydrochloride |

| Polybenzoxazole | PBO |

| Resorcinol diacetate | 1,3-Diacetoxybenzene |

| 2,4,6-Trinitroresorcinol | Styphnic acid |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₉ClN₂O₂ |

| Molecular Weight | 176.60 g/mol |

| Melting Point | 254 °C (decomposes) sigmaaldrich.com |

| Appearance | White to brown crystalline powder wikipedia.org |

| Solubility | Soluble in polar solvents |

Structure

3D Structure of Parent

Properties

CAS No. |

319925-00-3 |

|---|---|

Molecular Formula |

C6H9ClN2O2 |

Molecular Weight |

176.60 g/mol |

IUPAC Name |

4,6-diaminobenzene-1,3-diol;hydrochloride |

InChI |

InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |

InChI Key |

GAKFXHZPQGSWHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4,6 Diaminobenzene 1,3 Diol Hydrochloride

Historical and Contemporary Synthesis Routes

The preparation of 4,6-diaminobenzene-1,3-diol hydrochloride can be broadly categorized into multi-step sequences and one-pot strategies, each with distinct advantages and challenges.

Multi-step Synthetic Sequences

Multi-step syntheses are common for producing high-purity this compound. These routes often involve the introduction of nitro groups onto a benzene (B151609) ring followed by their reduction to amino groups.

One traditional method begins with the nitration of diacetyl-1,3-benzenediol. google.com This approach, however, is fraught with challenges, primarily the formation of the undesired 2,4,6-trinitro-1,3-benzenediol isomer. google.com The separation of the desired 4,6-dinitro-1,3-benzenediol from this byproduct necessitates repeated and often costly recrystallizations. google.com Once the purified dinitro intermediate is obtained, it undergoes catalytic hydrogenation in the presence of dilute hydrochloric acid to yield the final product. google.com

To circumvent the purification issues associated with the traditional route, a high-purity multi-step synthesis starting from a 1,2,3-trihalobenzene has been developed. google.comgoogle.com This process involves three main steps:

Nitration: A 1,2,3-trihalobenzene is reacted with a nitrating agent in the presence of an acid to produce a 1,2,3-trihalo-4,6-dinitrobenzene. google.comgoogle.com

Hydroxylation: The resulting dinitrobenzene derivative is then treated with an alkanol and a base to yield a 4,6-dinitro-2-halo-1,3-benzenediol. google.comgoogle.com

Hydrogenation: The final step involves the catalytic hydrogenation of the substituted benzenediol to produce 4,6-diaminobenzene-1,3-diol, which is then isolated as its hydrochloride salt. google.comgoogle.com This method is reported to produce a product of unusually high purity, which is critical for the synthesis of high molecular weight polybenzoxazoles. google.com

Another multi-step approach utilizes 1,3-dichlorobenzene (B1664543) as the starting material. This is dinitrated to 1,3-dichloro-4,6-dinitrobenzene (B1585067), which then reacts with sodium benzylate to form 1,3-dibenzyloxy-4,6-dinitrobenzene. The final step is the catalytic hydrogenation of this intermediate to yield 4,6-diaminobenzene-1,3-diol dihydrochloride (B599025).

The following table provides a comparative overview of these multi-step synthetic routes.

| Starting Material | Key Intermediates | Key Reagents | Advantages | Disadvantages | Reported Yield/Purity |

| Diacetyl-1,3-benzenediol | 4,6-Dinitro-1,3-benzenediol | White nitric acid, H₂/Catalyst, HCl | Utilizes readily available starting materials. | Formation of undesired isomers requiring extensive purification. google.com | Variable depending on purification efficiency. |

| 1,2,3-Trihalobenzene | 1,2,3-Trihalo-4,6-dinitrobenzene, 4,6-Dinitro-2-halo-1,3-benzenediol | Nitrating agent, Alkanol, Base, H₂/Catalyst, HCl | High purity of the final product. google.com | Involves multiple steps and potentially more complex starting materials. | 96.8% mole percent yield for the final hydrogenation step. google.com |

| 1,3-Dichlorobenzene | 1,3-Dichloro-4,6-dinitrobenzene, 1,3-Dibenzyloxy-4,6-dinitrobenzene | Nitrating agent, Sodium benzylate, H₂/Catalyst, HCl | Provides an alternative route to a key intermediate. | Involves the use of benzyl (B1604629) protecting groups that need to be removed. | Not specified in the provided context. |

One-Pot Reaction Strategies

One-pot syntheses offer an efficient alternative to multi-step routes by minimizing the number of work-up and purification steps, thereby saving time and resources. A notable one-pot method for the preparation of 4,6-diaminobenzene-1,3-diol dihydrochloride starts from 4,6-diacetylresorcinol (B1214101).

This process involves a cascade of reactions in a single reaction vessel, catalyzed by a Brønsted acid such as polyphosphoric acid, concentrated sulfuric acid, or methanesulfonic acid. The key transformations in this one-pot synthesis are:

Oximation: The acetyl groups of 4,6-diacetylresorcinol react with hydroxylamine (B1172632) hydrochloride to form the corresponding oximes.

Beckmann Rearrangement: In the acidic medium, the oximes undergo a Beckmann rearrangement to form N-substituted amides.

Hydrolysis: The amide intermediates are then hydrolyzed under the reaction conditions to yield the amino groups.

Hydrochlorination: The final product is formed as the dihydrochloride salt.

This method is praised for its simplicity and efficiency, which could facilitate the industrial-scale production of 4,6-diaminobenzene-1,3-diol dihydrochloride.

Precursor Compounds and Starting Materials Analysis

Derivation from Substituted Benzene Derivatives

The majority of synthetic routes to this compound utilize substituted benzene derivatives as precursors. Resorcinol (B1680541) (1,3-dihydroxybenzene) and its derivatives are common starting points. For instance, diacetyl-1,3-benzenediol is used in traditional multi-step syntheses, while 4,6-diacetylresorcinol is the precursor in the one-pot strategy.

Halogenated benzenes also serve as important precursors. The use of 1,2,3-trihalobenzenes and 1,3-dichlorobenzene in multi-step syntheses highlights the versatility of these compounds in building the target molecule. The halogen substituents act as directing groups in the nitration step and can be subsequently replaced or retained depending on the synthetic strategy.

Functional Group Interconversion Strategies

The synthesis of this compound heavily relies on a series of functional group interconversions. The most prominent of these are the introduction of nitro groups and their subsequent reduction.

Nitration: This is a classic electrophilic aromatic substitution reaction. In the context of resorcinol derivatives, the hydroxyl groups are strongly activating and ortho-, para-directing. The nitration of diacetyl-1,3-benzenediol, for example, aims to introduce nitro groups at the 4 and 6 positions. The reaction is typically carried out using a nitrating agent such as nitric acid, often in the presence of a stronger acid like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The mechanism involves the attack of the electron-rich benzene ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Reduction of Nitro Groups: The conversion of the dinitro intermediate to the diamino product is a crucial reduction step. Catalytic hydrogenation is the most common method employed. This involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel. The reaction is typically performed in a solvent and under controlled temperature and pressure. The nitro groups are reduced to amino groups, with water as the byproduct. The final product is often isolated as a hydrochloride salt to enhance its stability, particularly against oxidation. google.com

In the one-pot synthesis starting from 4,6-diacetylresorcinol, the key functional group interconversions are the transformation of acetyl groups into amino groups via oximation and a subsequent Beckmann rearrangement, followed by hydrolysis.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, pressure, catalyst type and loading, and solvent.

For the catalytic hydrogenation of the dinitro intermediate, the choice of catalyst is critical. Palladium on carbon is a widely used and effective catalyst for this transformation. The reaction temperature and pressure also play significant roles. For instance, in the high-purity synthesis starting from a 1,2,3-trihalobenzene derivative, the hydrogenation is preferably carried out at temperatures ranging from 0°C to 150°C and pressures from 1 psi to 1000 psi. google.com A more preferred range is 30°C to 75°C and 2 psi to 400 psi. google.com

Purification of the final product is also a critical aspect, especially for applications in high-performance polymers. Recrystallization is a common method used to obtain high-purity this compound. A described procedure involves dissolving the crude product in hydrochloric acid, treating it with decolorizing carbon and a reducing agent like tin(II) chloride to prevent oxidation, followed by cooling to induce crystallization of the purified product as white needles. google.com This purification step can yield a product with a purity of 99.9% and a recovery yield of 85-90%. google.com

The following table summarizes the impact of various reaction parameters on the synthesis of this compound, based on available data.

| Parameter | Condition | Effect on Yield and Purity | Reference |

| Catalyst | Palladium on Carbon (Pd/C) | Widely used and effective for the hydrogenation of dinitro precursors. | google.com |

| Temperature (Hydrogenation) | 0°C - 150°C | Influences reaction rate and selectivity. Optimal range is crucial to avoid side reactions. | google.com |

| Pressure (Hydrogenation) | 1 psi - 1000 psi | Affects the rate of hydrogen uptake. Higher pressures can increase reaction speed. | google.com |

| Purification | Recrystallization from HCl with decolorizing carbon and SnCl₂ | Significantly improves purity to >99.9%, with recovery yields of 85-90%. google.com | google.com |

| Overall Process | High-purity multi-step synthesis | Can achieve a final hydrogenation step yield of 96.8%. google.com | google.com |

Catalyst Systems and Reagent Selection

The choice of catalyst and reducing agent is paramount in the reduction of the nitro groups of the precursor.

Catalytic Hydrogenation: This method is widely favored due to its high efficiency and cleaner product profiles. acs.org It involves the use of a metal catalyst and hydrogen gas to reduce the nitro groups to primary amines.

Catalysts: Noble metals are highly effective for this transformation. Palladium on carbon (Pd/C) is a frequently used catalyst, known for its excellent activity and selectivity. rsc.org Other catalysts include platinum on carbon (Pt/C) and Raney Nickel. The selection can be influenced by the desire to avoid side reactions and the presence of other functional groups.

Reagents: The primary reagent is hydrogen gas (H₂). The reaction is typically carried out in an acidic medium, such as dilute hydrochloric acid, which facilitates the formation of the desired hydrochloride salt in situ. google.comgoogle.com

Chemical Reduction: This approach utilizes stoichiometric reducing agents to convert the nitro groups.

Reagents: A classic and effective method involves the use of a metal in acidic conditions, such as tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid (HCl). vulcanchem.com Sodium dithionite (B78146) is another potential reducing agent. These methods, while effective, often require more rigorous purification steps compared to catalytic hydrogenation. acs.org

Table 1: Comparison of Common Reduction Systems

| Method | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni with H₂ | High efficiency, clean reaction, simple product isolation. acs.org | Requires specialized pressure equipment, potential for catalyst poisoning. |

| Chemical Reduction | SnCl₂/HCl | Effective and well-established. vulcanchem.com | Generates significant metallic waste, requires extensive purification. acs.org |

Solvent Effects and Reaction Medium Engineering

The solvent system plays a crucial role in the synthesis, influencing reactant solubility, reaction rate, and in some cases, selectivity.

Solvent Selection: Protic solvents are generally preferred for the reduction of nitroarenes. acs.org

Water: Often used as a green and effective solvent, particularly in conjunction with acids like HCl for both chemical and catalytic reductions. rsc.org The use of water can simplify work-up procedures.

Alcohols: Methanol and ethanol (B145695) are common solvents for catalytic hydrogenation, as they readily dissolve hydrogen gas and the organic precursors. acs.orgreddit.com They can be used alone or in mixtures with water. acs.org

Reaction Medium Engineering: The pH of the reaction medium is a critical parameter. In catalytic hydrogenations, dilute hydrochloric acid not only serves as a solvent but also ensures the product is isolated as the stable hydrochloride salt. google.com For chemical reductions with reagents like SnCl₂, a strongly acidic environment is essential for the reaction to proceed.

Temperature and Pressure Influence on Synthetic Efficiency

The optimization of temperature and pressure is key to maximizing yield and minimizing reaction time.

Temperature:

For catalytic hydrogenation, reactions are often conducted at temperatures ranging from room temperature to around 80°C. While higher temperatures can accelerate the reaction, they may also promote side reactions or lead to catalyst degradation. researchgate.net

Chemical reductions, such as with SnCl₂/HCl, typically require elevated temperatures, often in the range of 60-100°C, to achieve a practical reaction rate.

Pressure:

In catalytic hydrogenation, the pressure of the hydrogen gas directly influences its concentration in the solvent, thereby affecting the reaction rate. Pressures can range from atmospheric to several bars (e.g., 10 bar). acs.org Higher pressures generally lead to faster reductions but require more specialized and robust reactor systems.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of this compound is an area where green chemistry principles can be effectively applied to reduce waste and improve sustainability.

Atom Economy and E-Factor Considerations

Atom economy and the E-Factor (Environmental Factor) are key metrics for evaluating the "greenness" of a chemical process.

Atom Economy: This concept measures the efficiency with which reactant atoms are incorporated into the desired product.

Catalytic hydrogenation is a prime example of a high atom economy reaction. The primary reactants are the dinitro precursor and hydrogen, both of which are almost entirely incorporated into the final product and water, a benign byproduct. acs.org

In contrast, stoichiometric reductions using reagents like stannous chloride exhibit very poor atom economy. The reaction generates large quantities of metal salt byproducts, which are not part of the final product and constitute waste. acs.org

E-Factor: This metric quantifies the amount of waste produced relative to the amount of product. Due to the minimal byproducts, catalytic hydrogenation routes have a significantly lower E-factor compared to the waste-intensive stoichiometric reduction methods.

Table 2: Green Metrics for Different Reduction Methods

| Method | Key Feature | Atom Economy | E-Factor (Waste/Product Ratio) |

|---|---|---|---|

| Catalytic Hydrogenation | Catalytic (H₂ as reductant) | Very High acs.org | Very Low |

| Chemical Reduction (SnCl₂/HCl) | Stoichiometric reductant | Very Low acs.org | Very High |

Sustainable Solvent Alternatives

The choice of solvent is a major consideration in green synthesis.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent green choice for these reductions where reactant solubility allows. rsc.org

Bio-derived Alcohols: Ethanol, which can be produced from renewable biomass, is a greener alternative to petroleum-derived solvents. acs.org

Solvent-Free Conditions: In some modern catalytic processes, solvent-free or neat conditions are being explored for nitroaromatic reductions, which completely eliminates solvent waste. researchgate.net

Waste Minimization and By-product Management Strategies

A core tenet of green chemistry is the minimization of waste at its source.

Shift to Catalysis: The most impactful strategy for waste reduction in this synthesis is the replacement of stoichiometric reducing agents with catalytic systems. This shift fundamentally reduces the generation of inorganic waste. acs.org

Catalyst Recycling: For catalytic hydrogenation to be truly sustainable and cost-effective, the efficient recovery and reuse of the precious metal catalyst (e.g., Pd/C) is essential. This minimizes both waste and the need for mining new metals.

Waste Treatment: In instances where older, waste-generating methods are still in use, the development of effective strategies for treating the waste streams is crucial. For example, technologies for the recovery or safe disposal of heavy metal waste from tin-based reductions are necessary to mitigate environmental harm. witpress.comnih.gov The consideration of waste management at the design stage of a chemical plant can significantly reduce future environmental impact. iaea.org

Derivatization and Functionalization of the Core 4,6-Diaminobenzene-1,3-diol Structure

The reactivity of 4,6-diaminobenzene-1,3-diol is dictated by the interplay of its electron-donating amino and hydroxyl substituents. These groups activate the aromatic ring towards electrophilic substitution and also serve as sites for various functionalization reactions. The hydrochloride salt form provides stability, particularly against oxidation. wikipedia.org

Amine Group Modifications (e.g., acylation, alkylation, sulfonylation)

The primary amino groups of 4,6-diaminobenzene-1,3-diol are nucleophilic and readily undergo reactions typical of aromatic amines.

Acylation: The most significant and well-documented derivatization of 4,6-diaminobenzene-1,3-diol is its acylation in the formation of polybenzoxazoles (PBO). google.comprepchem.com This polycondensation reaction involves the acylation of the amino groups with dicarboxylic acids or their derivatives, such as terephthalic acid or terephthaloyl chloride, typically in a condensing agent like polyphosphoric acid (PPA). prepchem.com The initial step is the formation of an amide linkage, which then undergoes cyclization to form the oxazole (B20620) ring.

Beyond polymer synthesis, the amine groups are expected to react with various acylating agents like acid chlorides and anhydrides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would likely yield the corresponding N,N'-diacetyl derivative. The reactivity of the amino groups is generally higher than that of the hydroxyl groups under neutral or slightly basic conditions.

Alkylation: While specific examples of N-alkylation of 4,6-diaminobenzene-1,3-diol are not extensively reported in the literature, the general reactivity of aromatic amines suggests that this transformation is feasible. Alkylation could be achieved using alkyl halides, sulfates, or through reductive amination. However, controlling the degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be challenging and may lead to a mixture of products. Over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts. libretexts.org The Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate, offers a method for controlled primary amine synthesis and could potentially be adapted for selective mono-alkylation if one of the amino groups were protected. libretexts.org

Sulfonylation: The reaction of the amino groups with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base is expected to yield the corresponding sulfonamides. This reaction is a common method for the protection of amines or for the introduction of sulfonyl groups to modify the electronic and physical properties of the molecule.

Table 1: Predicted Amine Group Modifications of 4,6-Diaminobenzene-1,3-diol

| Modification | Reagent Example | Expected Product | Reaction Conditions |

| Acylation | Terephthaloyl chloride | Poly(p-phenylene benzobisoxazole) | Polyphosphoric acid, elevated temperature |

| Acylation | Acetyl chloride | N,N'-(4,6-dihydroxy-1,3-phenylene)diacetamide | Aprotic solvent, base |

| Alkylation | Methyl iodide | Mixture of N-methylated derivatives | Polar solvent, base |

| Sulfonylation | p-Toluenesulfonyl chloride | N,N'-(4,6-dihydroxy-1,3-phenylene)bis(4-methylbenzenesulfonamide) | Pyridine (B92270) or other base |

Hydroxyl Group Functionalization (e.g., etherification, esterification, O-alkylation)

The phenolic hydroxyl groups of 4,6-diaminobenzene-1,3-diol exhibit typical reactivity for phenols, allowing for ether and ester formation.

Etherification (O-alkylation): The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form a phenoxide, followed by reaction with an alkyl halide. The reactivity of the two hydroxyl groups is expected to be similar, potentially leading to a mixture of mono- and di-ethers. Selective mono-alkylation can be challenging but may be achieved by using a large excess of the diol or through the use of protecting groups.

Esterification: The hydroxyl groups can be acylated to form esters by reacting with acid chlorides or acid anhydrides. This reaction is often catalyzed by a base like pyridine or triethylamine. It is important to note that the amino groups are generally more nucleophilic than the hydroxyl groups, and thus, acylation of the hydroxyl groups would likely require prior protection of the amine functionalities.

Table 2: Predicted Hydroxyl Group Functionalization of 4,6-Diaminobenzene-1,3-diol

| Modification | Reagent Example | Expected Product | Reaction Conditions |

| Etherification | Methyl iodide, a base | 4,6-Diamino-1,3-dimethoxybenzene | Strong base (e.g., NaH), polar aprotic solvent |

| Esterification | Acetyl chloride (with protected amines) | 4,6-Diamino-1,3-phenylene diacetate | Base (e.g., pyridine), aprotic solvent |

Aromatic Ring Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 4,6-diaminobenzene-1,3-diol is highly activated towards electrophilic substitution due to the strong electron-donating effects of the two amino and two hydroxyl groups.

Electrophilic Aromatic Substitution: The amino and hydroxyl groups are ortho, para-directing. In 4,6-diaminobenzene-1,3-diol, the positions ortho and para to these activating groups are the 2- and 5-positions. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur at these positions. The high activation of the ring suggests that these reactions would proceed under mild conditions, and in some cases, may be difficult to control, potentially leading to polysubstitution. For example, bromination of highly activated phenols can occur readily without a catalyst. wikipedia.org

Halogenation: Reaction with halogens like bromine or chlorine would likely lead to the introduction of halogen atoms at the 2- and/or 5-positions.

Nitration: Nitration with nitric acid would also be directed to the 2- and 5-positions. However, given the presence of easily oxidizable amino groups, the reaction conditions would need to be carefully controlled to avoid degradation of the starting material.

Sulfonation: Sulfonation with sulfuric acid would introduce sulfonic acid groups at the activated positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzene ring of 4,6-diaminobenzene-1,3-diol is generally unlikely as the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups (which are absent) and a good leaving group on the aromatic ring. While the precursor to 4,6-diaminobenzene-1,3-diol can be a halogenated dinitrobenzene derivative, where nucleophilic substitution of the halogen is a key step, the final diaminodiol product itself is not a good candidate for this type of reaction. google.com

Table 3: Predicted Aromatic Ring Substitution Reactions of 4,6-Diaminobenzene-1,3-diol

| Reaction Type | Reagent Example | Expected Position of Substitution |

| Electrophilic Halogenation | Bromine (Br₂) | 2- and/or 5-positions |

| Electrophilic Nitration | Nitric Acid (HNO₃) | 2- and/or 5-positions |

| Electrophilic Sulfonation | Sulfuric Acid (H₂SO₄) | 2- and/or 5-positions |

Mechanistic Investigations of 4,6 Diaminobenzene 1,3 Diol Hydrochloride Chemical Reactivity

Redox Chemistry and Electron Transfer Processes

The arrangement of electron-donating amino and hydroxyl groups on the benzene (B151609) ring makes 4,6-Diaminobenzene-1,3-diol highly susceptible to oxidation-reduction reactions. It can readily act as a reducing agent, donating electrons in chemical and electrochemical processes.

Oxidation Pathways and Product Characterization

The oxidation of 4,6-Diaminobenzene-1,3-diol is expected to proceed readily due to the high electron density of the aromatic ring. While specific studies on this exact molecule are not prevalent in readily available literature, the oxidation mechanism can be inferred from the well-established chemistry of related aminophenols and hydroquinones. The process typically involves a two-electron, two-proton transfer to yield a highly conjugated quinonoid species.

The most probable oxidation product is 4,6-diaminobenzoquinone-1,3-diimine. This transformation involves the oxidation of both the hydroxyl and amino functionalities to form carbonyl and imine groups, respectively. The reaction likely proceeds through a charge-transfer complex, followed by hydride transfer to an oxidizing agent. The resulting product would be a highly colored, unsaturated compound.

Reaction Scheme for the Oxidation of 4,6-Diaminobenzene-1,3-diol:

Studies on analogous compounds, such as 2,5-dihydroxy- researchgate.netresearchgate.net-benzoquinone, show that reactions with diamines can lead to the formation of ortho-quinone diimines, supporting the feasibility of such structures. abo.fi High potential quinones like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are known to be powerful stoichiometric reagents for such oxidation reactions, often proceeding via hydride abstraction. nih.gov In an electrochemical context, the oxidation of the parent compound, resorcinol (B1680541), has been shown to be an irreversible process that leads to the formation of radical intermediates which subsequently polymerize and deposit as a film on the electrode surface. researchgate.netresearchgate.net The presence of amino groups in 4,6-diaminobenzene-1,3-diol would lower the oxidation potential, making it even more prone to such electron transfer processes.

Reduction Mechanisms and Intermediate Species

The most significant reduction reaction involving the 4,6-diaminobenzene-1,3-diol structure is its synthesis from a substituted dinitroaromatic precursor. The diol itself, containing amino and hydroxyl groups, is already in a reduced state and is not typically subjected to further reduction.

The industrial synthesis of 4,6-diaminoresorcinol (B101129) dihydrochloride (B599025) often involves the catalytic hydrogenation of a precursor like 2-halo-4,6-dinitroresorcinol or 1,3-dibenzyloxy-4,6-dinitrobenzene. google.comgoogle.com This process simultaneously reduces the two nitro groups (-NO2) to amino groups (-NH2) and, in the case of a halo-substituted precursor, removes the halogen via hydrogenolysis. google.com

The reaction is typically carried out using hydrogen gas over a noble metal catalyst. google.comgoogle.com The dihydrochloride salt is formed directly by conducting the reaction in a two-phase mixture of an organic solvent and dilute aqueous hydrochloric acid, which also serves to stabilize the highly oxidation-sensitive product. google.com

| Parameter | Description | Source(s) |

| Precursor | 2-halo-4,6-dinitroresorcinol or 1,3-dibenzyloxy-4,6-dinitrobenzene | google.comgoogle.com |

| Hydrogenating Agent | Hydrogen Gas (H₂) | google.comgoogle.com |

| Catalyst | Noble metals such as Palladium-on-carbon (Pd/C) or Platinum-on-carbon (Pt/C) | google.com |

| Reaction Medium | Two-phase system: Organic solvent (e.g., Toluene) and dilute aqueous HCl | google.com |

| Temperature | 0 to 200 °C, often in the range of 60-80 °C | google.com |

| Pressure | 1 to 200 bar | google.com |

This synthetic route is a robust method for producing the high-purity monomer required for polymerization applications.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Regioselectivity and Steric Hindrance Effects

The benzene ring of 4,6-Diaminobenzene-1,3-diol is exceptionally activated towards electrophilic aromatic substitution (EAS). The two hydroxyl and two amino groups are all powerful activating, ortho-, para-directing groups. nist.govmsu.edu Their effects are synergistic, directing incoming electrophiles to the two remaining unsubstituted positions, C2 and C5.

Both positions (C2 and C5) are:

Ortho to one hydroxyl group and meta to the other.

Ortho to one amino group and para to the other.

This concerted directing effect results in extremely high nucleophilicity at the C2 and C5 positions, making electrophilic substitution reactions rapid. msu.edu The high reactivity can, however, lead to challenges in controlling the reaction to achieve mono-substitution, with polysubstitution being a common outcome. Indeed, processes have been developed where the 4- and 6-positions of resorcinol are first protected (e.g., with sulfonic acid groups) and a halogen is added at the 2-position before nitration, highlighting the inherent reactivity of the ring. ic.ac.uk Steric hindrance at the C2 and C5 positions is minimal, as they are only flanked by a hydrogen atom on one side.

Conversely, the electron-rich nature of the ring makes it highly resistant to nucleophilic aromatic substitution (NAS). NAS reactions require the presence of strong electron-withdrawing groups (such as -NO2) to stabilize the negatively charged Meisenheimer complex intermediate. abo.fiyoutube.com Therefore, 4,6-Diaminobenzene-1,3-diol hydrochloride will not undergo NAS unless it is first derivatized with potent electron-withdrawing substituents.

Kinetic versus Thermodynamic Control of Reactions

The outcome of chemical reactions can be governed by either kinetic or thermodynamic control. nih.govnih.gov

Kinetic Control: Favors the product that is formed fastest, which has the lowest activation energy. These reactions are typically irreversible and run at lower temperatures.

In the context of electrophilic aromatic substitution on a highly activated ring like 4,6-diaminobenzene-1,3-diol, it is conceivable that different products could arise under different temperature regimes. For some EAS reactions, the initial attack of the electrophile can be reversible. Under low-temperature (kinetic) conditions, the product distribution would reflect the relative rates of attack at the C2 and C5 positions. If the reaction is run at higher temperatures, allowing for reversibility, the system could equilibrate to favor the most thermodynamically stable isomer. This is often observed in reactions like sulfonation or Friedel-Crafts acylations on other aromatic systems. The reversibility of the initial electrophilic attack allows the σ-complex intermediates to interconvert, ultimately leading to the most stable product upon irreversible deprotonation.

Condensation and Polymerization Reactions

A primary application of 4,6-Diaminobenzene-1,3-diol dihydrochloride is as a monomer for the synthesis of high-performance rigid-rod polymers, most notably poly(p-phenylene benzobisoxazole) (PBO). researchgate.netnist.gov PBO is renowned for its exceptional thermal stability and high tensile strength. researchgate.netnist.gov

The synthesis is achieved through a step-growth polycondensation reaction. The 4,6-diaminobenzene-1,3-diol dihydrochloride monomer is reacted with a dicarboxylic acid, such as terephthalic acid (TPA), or its acid chloride derivative. researchgate.net The reaction is typically carried out at elevated temperatures in a dehydrating solvent, with polyphosphoric acid (PPA) being the most common medium. PPA serves as both the solvent and a catalyst for the condensation and cyclodehydration (ring-closing) steps that form the oxazole (B20620) ring.

The mechanism involves the initial formation of an amide linkage between the amino group of the diol and the carboxylic acid group. This is followed by a cyclization reaction where the adjacent hydroxyl group attacks the amide carbonyl, and subsequent dehydration leads to the formation of the stable benzoxazole (B165842) heterocycle. This process occurs at both ends of each monomer to build the polymer chain. The polymerization is generally conducted under thermodynamic control, where high temperatures ensure the formation of the most stable, highly ordered polymer structure. researchgate.net

| Parameter | Typical Condition / Value | Source(s) |

| Monomers | 4,6-Diaminoresorcinol dihydrochloride, Terephthalic acid (TPA) | researchgate.net |

| Solvent/Catalyst | Polyphosphoric Acid (PPA) | nist.gov |

| Polymerization Temp. | 180-200 °C | researchgate.net |

| Resulting Polymer | Poly(p-phenylene benzobisoxazole) (PBO) | researchgate.netnist.gov |

| Polymer Properties | High thermal stability (degradation > 650 °C), High tensile modulus (240-300 GPa) | researchgate.netresearchgate.net |

The temperature of the reaction is a critical parameter, influencing not only the rate of polymerization but also the final properties of the polymer, such as molecular weight and crystallinity. researchgate.net

Self-Condensation Pathways

Detailed mechanistic studies or specific examples of the self-condensation of this compound are not extensively reported in publicly available scientific literature. In principle, self-condensation could occur under specific conditions, potentially involving intermolecular reactions between the amino and hydroxyl groups of different molecules. This could lead to the formation of dimers or oligomers with ether and/or amine linkages. However, without experimental data, any proposed pathway remains speculative. The primary documented application of this compound is in co-polymerization reactions rather than self-condensation.

Co-polymerization with Various Monomers

A significant area of research into the chemical reactivity of this compound is its co-polymerization with various monomers to synthesize high-performance polymers, most notably polybenzoxazoles (PBOs). These polymers are renowned for their exceptional thermal stability and mechanical strength, making them valuable in the aerospace and military sectors.

The co-polymerization typically involves a polycondensation reaction between this compound and a dicarboxylic acid or its derivative. A well-documented example is the reaction with terephthalic acid in a polyphosphoric acid (PPA) medium. researchgate.net The PPA serves as both a solvent and a condensing agent, facilitating the formation of the oxazole ring. Another common co-monomer is terephthaloyl chloride. chembk.com The purity of the starting materials is a critical factor in achieving a high molecular weight PBO with desirable mechanical properties.

The general mechanism for the formation of polybenzoxazole involves the initial formation of a poly(o-hydroxyamide) intermediate, which then undergoes thermal or chemical cyclodehydration to form the final polybenzoxazole structure. The amino groups of the diaminobenzene-diol attack the carbonyl carbons of the diacid, leading to the formation of amide linkages, while the hydroxyl groups are positioned ortho to the newly formed amide bonds. The subsequent intramolecular cyclization, with the elimination of water, results in the rigid-rod structure of the PBO.

| Co-monomer | Polymerization Conditions | Resulting Polymer |

| Terephthalic Acid | Polyphosphoric Acid (PPA) | Poly(p-phenylene benzobisoxazole) (PBO) |

| Terephthaloyl Chloride | Polyphosphoric Acid (PPA) | Poly(p-phenylene benzobisoxazole) (PBO) |

| 2-Benzothiazole Terephthalic Acid | Polyphosphoric Acid (PPA), heat | Benzothiazole-containing Polybenzoxazole |

Metal Chelation and Coordination Chemistry

The presence of both amino and hydroxyl groups on the aromatic ring of 4,6-diaminobenzene-1,3-diol suggests its potential to act as a chelating ligand for various metal ions. These functional groups can donate their lone pair electrons to form coordinate bonds with transition metals.

Ligand Properties and Binding Modes with Transition Metals

While the specific ligand properties and binding modes of 4,6-diaminobenzene-1,3-diol with a wide range of transition metals are not extensively detailed in the available literature, related aminophenol and diol-type ligands have been shown to form stable metal complexes. nih.govwikipedia.org It is anticipated that 4,6-diaminobenzene-1,3-diol would act as a bidentate or potentially a polydentate ligand, coordinating to a metal center through the nitrogen atoms of the amino groups and the oxygen atoms of the hydroxyl groups.

The geometry of the resulting metal complex would depend on the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. The deprotonation of the hydroxyl groups upon coordination is likely, leading to the formation of a charged complex. The relative positions of the amino and hydroxyl groups would favor the formation of stable five- or six-membered chelate rings with the metal ion.

Formation and Characterization of Metal Complexes

There is a lack of specific published data on the synthesis and detailed characterization of metal complexes formed exclusively with this compound as the ligand. General studies on aminophenol-based ligands indicate that their metal complexes can be characterized using various spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as by X-ray crystallography to determine the precise coordination geometry. chemscene.com The formation of a metal complex would be evidenced by shifts in the characteristic vibrational frequencies of the C-N, C-O, N-H, and O-H bonds in the IR spectrum and changes in the electronic absorption bands in the UV-Vis spectrum.

Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing the synthesis of polymers and other materials derived from this compound.

Determination of Activation Energy and Rate Constants

Enthalpy and Entropy Changes of Key Reactions

The chemical reactivity of this compound is central to its application in the synthesis of high-performance polymers, most notably polybenzoxazoles (PBOs). The formation of the benzoxazole ring is a key reaction, and its thermodynamic profile, specifically the enthalpy (ΔH) and entropy (ΔS) changes, governs the feasibility and conditions of the polymerization process.

The primary reaction of interest is the polycondensation of 4,6-diaminobenzene-1,3-diol with a dicarboxylic acid or its derivative to form a polybenzoxazole. This process typically proceeds through the formation of an intermediate poly(o-hydroxy)amide, followed by a cyclodehydration step.

General Thermodynamic Considerations for Polymerization:

Enthalpy (ΔH): The formation of stable aromatic benzoxazole rings from the precursor monomers is an exothermic process. This is primarily due to the formation of strong, stable chemical bonds in the polymer backbone and the release of small molecules like water. The conversion of weaker bonds in the reactants to more stable bonds in the products results in a negative enthalpy change (ΔH < 0), which favors the reaction. For chain polymerizations, which share some characteristics with the propagation steps in polycondensation, the enthalpy of reaction is often in the range of -20 kcal/mol due to the conversion of a C=C π bond to a C-C σ bond. libretexts.org A similar principle applies here, where the formation of the rigid, conjugated PBO structure is energetically favorable.

The Gibbs free energy change (ΔG = ΔH - TΔS) for the polymerization must be negative for the reaction to be spontaneous. Given that ΔS is negative, the -TΔS term is positive and works against the spontaneity of the reaction. Therefore, the exothermic nature of the reaction (negative ΔH) is the primary driving force. The influence of the unfavorable entropy term increases with temperature. This leads to the concept of a "ceiling temperature" (Tc), above which the polymerization is no longer thermodynamically favorable. libretexts.org

| Reaction Step | Expected ΔH | Expected ΔS | Thermodynamic Favorability |

| Poly(o-hydroxy)amide formation | Negative (Exothermic) | Negative (Unfavorable) | Favorable at lower temperatures |

| Cyclodehydration to PBO | Negative (Exothermic) | Slightly Negative or near zero | Generally Favorable |

| Overall Polymerization | Negative (Exothermic) | Negative (Unfavorable) | Driven by Enthalpy |

Table 1: Expected Thermodynamic Changes for the Polymerization of this compound.

It is important to note that the actual values of ΔH and ΔS can be influenced by factors such as the solvent used, the specific comonomer (e.g., the dicarboxylic acid), and the physical state of the reactants and products. rsc.orgrsc.org

Intermediates and Transition State Analysis

The synthesis of polybenzoxazoles from this compound and a dicarboxylic acid derivative is a multi-step process involving distinct intermediates and transition states. While a detailed experimental analysis of the transition states for this specific polymer is scarce, mechanistic studies of model compounds and related polymer systems, often supported by computational methods like Density Functional Theory (DFT), provide significant insights. researchgate.netnih.govacs.org

The generally accepted mechanism proceeds as follows:

Amide Formation: The initial step is the reaction between the amino groups of 4,6-diaminobenzene-1,3-diol and the carboxylic acid groups of the comonomer to form a poly(o-hydroxy)amide intermediate. This is a standard nucleophilic acyl substitution reaction. The hydrochloride form of the diamine would first need to be neutralized to free the nucleophilic amino groups.

Cyclodehydration: The key step in forming the benzoxazole ring is the intramolecular cyclization of the o-hydroxy amide intermediate, followed by dehydration. This is typically promoted by high temperatures or the presence of a catalyst.

Analysis of Intermediates:

Tetrahedral Intermediate: During the cyclization step, the nucleophilic attack of the hydroxyl group's oxygen onto the amide carbonyl carbon forms a tetrahedral intermediate. This is a high-energy, transient species.

Protonated Benzoxazole Ring: Following the collapse of the tetrahedral intermediate and the elimination of a water molecule, a protonated form of the benzoxazole ring is likely formed, which then deprotonates to yield the final stable aromatic structure.

Transition State Analysis:

Computational studies on the formation of similar heterocyclic systems, such as benzoxazoles and benzimidazoles, suggest the following about the transition states: nih.govacs.org

The transition state for the cyclization step involves the formation of a five-membered ring structure. The geometry of this transition state will have bond lengths and angles that are intermediate between the linear o-hydroxy amide and the final planar benzoxazole ring.

The activation energy for this cyclization is a critical parameter that determines the temperature required for the conversion to PBO. For example, the thermal rearrangement of related o-hydroxy polyimides to PBOs typically requires temperatures above 350 °C, indicating a significant energy barrier for the transition state. monash.edu The cyclodehydration of poly(o-hydroxy)amides generally occurs at a lower temperature, around 250 °C. monash.edu

DFT calculations can be used to model the potential energy surface of the reaction, identifying the structures and energies of the reactants, intermediates, transition states, and products. For related systems, these calculations have helped to elucidate the electronic nature of the transition states and the factors that can lower the activation energy barrier.

| Species | Description | Role in Mechanism |

| 4,6-Diaminobenzene-1,3-diol | Monomer | Reactant |

| Poly(o-hydroxy)amide | Stable Intermediate Polymer | Precursor to PBO |

| Tetrahedral Intermediate | Transient Species | High-energy intermediate in cyclization |

| Cyclization Transition State | High-energy Species | Peak of the energy barrier for ring formation |

| Polybenzoxazole (PBO) | Final Polymer | Product |

Table 2: Key Species in the Reaction Pathway to Polybenzoxazole.

Advanced Spectroscopic and Structural Elucidation of 4,6 Diaminobenzene 1,3 Diol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 4,6-Diaminobenzene-1,3-diol hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. Due to the symmetrical nature of the molecule, with a C2 axis of symmetry passing through the C2 and C5 positions, we would expect to see two distinct signals for the aromatic protons. The proton at the C2 position would appear as a singlet, while the proton at the C5 position would also be a singlet. The chemical shifts of these aromatic protons are typically observed in the range of 6.0-7.5 ppm. libretexts.org The protons of the two amino (-NH₂) groups and the two hydroxyl (-OH) groups would likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, often appearing in a wide range from 3 to 9 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals for the aromatic carbons would be expected due to the molecular symmetry. The carbons bearing the hydroxyl groups (C1 and C3) would resonate at a lower field (higher ppm value), typically in the range of 150-160 ppm. The carbons attached to the amino groups (C4 and C6) would appear at a slightly higher field, likely between 130-145 ppm. The remaining two aromatic carbons (C2 and C5) would be expected at the highest field (lowest ppm value) for the aromatic region, around 100-115 ppm. libretexts.org

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar aromatic compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | Predicted: ~6.0-6.5 (s, 1H) | C1/C3 |

| H5 | Predicted: ~6.0-6.5 (s, 1H) | C4/C6 |

| NH₂ | Predicted: ~4.0-6.0 (br s, 4H) | C2 |

| OH | Predicted: ~8.0-9.5 (br s, 2H) | C5 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, since the aromatic protons are singlets, no cross-peaks would be expected between them in a standard COSY experiment. However, long-range couplings might be observable under specific experimental conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum would definitively assign which proton is attached to which carbon. For instance, it would show a cross-peak between the signal for the H2 proton and the C2 carbon, and between the H5 proton and the C5 carbon. This is a powerful tool for unambiguous assignment of the carbon spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). researchgate.net This is invaluable for piecing together the molecular structure. For example, the H2 proton would show correlations to the C1, C3, and C4 carbons. Similarly, the H5 proton would show correlations to the C4, C6, and C1 carbons. The protons of the amino groups would be expected to show correlations to the adjacent aromatic carbons.

Solid-State NMR Applications for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.gov For this compound, ssNMR could be used to investigate polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, and ssNMR can distinguish between them as the chemical shifts of both ¹³C and ¹⁵N are sensitive to the local crystalline environment. nih.gov

Furthermore, ssNMR can provide information about intermolecular interactions, such as hydrogen bonding, which are crucial in the crystal packing of this molecule. nih.govnih.gov By measuring distances between specific nuclei, ssNMR can help to refine the crystal structure determined by other methods like X-ray diffraction.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of the elemental formula. For the protonated molecule of 4,6-Diaminobenzene-1,3-diol, [C₆H₈N₂O₂ + H]⁺, the expected monoisotopic mass would be calculated with high accuracy, confirming its elemental composition.

| Ion | Elemental Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₆H₉N₂O₂ | 141.0659 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of protonated 4,6-Diaminobenzene-1,3-diol would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO).

A plausible fragmentation pathway could involve the initial loss of a water molecule from the protonated molecular ion, followed by the loss of ammonia or carbon monoxide. The specific fragmentation pattern would provide evidence for the presence and connectivity of the hydroxyl and amino functional groups on the benzene (B151609) ring. For instance, the loss of a fragment corresponding to C₂H₂O could indicate a retro-Diels-Alder reaction of the aromatic ring, a common fragmentation pathway for substituted benzenes.

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss |

| 141.0659 | 123.0553 | H₂O |

| 141.0659 | 124.0502 | NH₃ |

| 123.0553 | 106.0267 | NH₃ |

| 123.0553 | 95.0447 | CO |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of this compound by identifying its constituent functional groups and their vibrational modes.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups: hydroxyl (-OH), amino (-NH2), and the aromatic benzene ring. The presence of the hydrochloride salt will influence the vibrational frequencies of the amino groups due to protonation.

Key expected vibrational modes include:

O-H Stretching: Broad absorption bands in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, are characteristic of hydroxyl group stretching vibrations. The broadness arises from hydrogen bonding interactions.

N-H Stretching: In the free amine, symmetric and asymmetric N-H stretching vibrations would appear in the 3300-3500 cm⁻¹ range. However, as a hydrochloride salt, the amino groups are protonated to form ammonium (B1175870) (-NH3⁺) ions. This results in a broad, strong absorption in the IR spectrum, typically between 2800 and 3200 cm⁻¹, which can sometimes overlap with C-H stretching bands.

Aromatic C-H Stretching: These vibrations typically give rise to weak to medium intensity bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. The intensity and position of these bands can be indicative of the substitution pattern.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl groups is expected to produce a strong band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹.

N-H Bending: For the protonated amino groups (-NH3⁺), bending vibrations are expected around 1500-1600 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern of the benzene ring and typically appear in the 650-900 cm⁻¹ region.

A representative table of expected characteristic IR absorption frequencies for this compound is provided below, based on general spectroscopic principles.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200-3600 | Broad, Strong | The broadness is due to intermolecular hydrogen bonding. |

| N-H Stretch (as -NH3⁺) | 2800-3200 | Broad, Strong | Characteristic of ammonium salt, may overlap with C-H stretching. |

| Aromatic C-H Stretch | 3000-3100 | Weak-Medium | Typical for aromatic compounds. |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | A series of bands is expected, with positions and intensities influenced by the substituents. |

| N-H Bend (as -NH3⁺) | 1500-1600 | Medium | Bending vibration of the protonated amino group. |

| C-O Stretch (Phenolic) | 1200-1300 | Strong | Characteristic of the carbon-oxygen bond in phenols. |

| Out-of-Plane Aromatic C-H Bend | 650-900 | Medium-Strong | The specific position can provide information about the substitution pattern on the benzene ring. |

Vibrational Assignments Assisted by Computational Methods

To achieve a more precise and detailed assignment of the vibrational modes, experimental IR and Raman spectra are often complemented by computational methods, such as Density Functional Theory (DFT). By calculating the vibrational frequencies and their corresponding intensities for a model of the this compound molecule, a theoretical spectrum can be generated. Comparison of this theoretical spectrum with the experimental data allows for a more confident assignment of each observed band to a specific molecular vibration.

Computational studies on related aminophenol molecules have demonstrated good agreement between calculated and experimental vibrational frequencies. nih.gov For this compound, DFT calculations would help to distinguish between the various stretching and bending modes of the aromatic ring and to precisely locate the vibrations associated with the protonated amino and hydroxyl functional groups. These calculations can also predict the Raman activities of the vibrational modes, which is essential for interpreting the Raman spectrum, where non-polar bonds often exhibit strong signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

Chromophore Analysis and Absorption Maxima Determination

The benzene ring in this compound, with its associated amino and hydroxyl groups, acts as a chromophore—the part of the molecule responsible for light absorption. The presence of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electron system of the aromatic ring, gives rise to characteristic electronic transitions.

The primary electronic transitions expected for this molecule are π → π* and n → π* transitions.

π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity.

n → π transitions* involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The absorption maxima (λ_max) are influenced by the substituents on the benzene ring. Both amino (-NH2) and hydroxyl (-OH) groups are auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. These groups generally cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). In an acidic solution, the protonation of the amino groups to form -NH3⁺ would likely lead to a hypsochromic shift (a shift to shorter wavelengths) compared to the free amine, as the lone pair on the nitrogen is no longer available to participate in resonance with the aromatic ring.

Based on studies of similar aromatic amines and phenols, the UV-Vis spectrum of this compound in a suitable solvent is expected to show strong absorption bands in the ultraviolet region.

| Transition Type | Expected λ_max Range (nm) | Molar Absorptivity (ε) | Notes |

| π → π | 200 - 250 | High ( > 10,000) | This is a high-energy transition associated with the aromatic π-system. The exact position will be influenced by the substituents and the solvent. |

| n → π | 280 - 320 | Low ( < 2,000) | This lower-energy transition involves non-bonding electrons on the oxygen and/or nitrogen atoms. Its intensity is typically much lower than the π → π* transition. |

Solvatochromic Effects and Electronic Structure Perturbations

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the molecule. By studying the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarities, it is possible to gain insights into the nature of its electronic transitions and the change in dipole moment upon excitation.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, a more polar solvent will stabilize the excited state to a greater extent, leading to a shift of the absorption maximum to a longer wavelength (red shift).

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, a more polar solvent will preferentially stabilize the ground state, resulting in a shift of the absorption maximum to a shorter wavelength (blue shift).

For this compound, the presence of polar -OH and -NH3⁺ groups suggests that solvent polarity and hydrogen bonding capabilities will significantly influence its electronic absorption spectrum. A systematic study of solvatochromic effects would provide valuable information about the electronic perturbations within the molecule in different chemical environments.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Conformation of the Molecule: The planarity of the benzene ring and the orientation of the substituent groups.

Bond Lengths and Angles: Precise measurements of the C-C, C-N, C-O, N-H, and O-H bond lengths and the angles between them. These parameters can provide insight into the electronic effects of the substituents.

Intermolecular Interactions: The nature and geometry of hydrogen bonds involving the hydroxyl and protonated amino groups, as well as the chloride counter-ion. These interactions are crucial in determining the packing of the molecules in the crystal lattice and influence the physical properties of the solid.

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic salts.

| Parameter | Expected Value/Information |

| Crystal System | Likely to be monoclinic or orthorhombic, common for such organic salts. |

| Space Group | Would be determined from the systematic absences in the diffraction pattern. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would define the size and shape of the unit cell. |

| Z (Molecules per unit cell) | The number of formula units in the unit cell. |

| Hydrogen Bonding Network | Detailed description of the donor-acceptor distances and angles for N-H···Cl, O-H···Cl, N-H···O, and O-H···O interactions, which would be extensive in this molecule. |

| π-π Stacking | Possible interactions between the aromatic rings of adjacent molecules, which would influence the crystal packing. |

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

A definitive analysis of the crystal packing and the intricate network of intermolecular interactions for this compound is not possible without experimental crystallographic data. However, based on the molecular structure, which features hydroxyl (-OH) and amino (-NH2) groups, extensive hydrogen bonding is expected to be the dominant force in its crystal lattice. These interactions would likely involve the hydroxyl and amino groups acting as hydrogen bond donors and the oxygen, nitrogen, and chloride ions acting as acceptors, leading to a complex three-dimensional network. The specific geometry and connectivity of this network, which dictates the packing efficiency and physical properties of the solid, can only be determined through single-crystal X-ray diffraction analysis.

Precise Bond Lengths, Bond Angles, and Torsion Angles Determination

Similar to the crystal packing, the precise intramolecular dimensions of this compound are not available in the public domain. While computational methods can provide theoretical estimates of bond lengths, bond angles, and torsion angles, experimental values derived from X-ray crystallography are required for an accurate and validated structural description. Such data would provide insights into the electronic and steric effects of the substituent groups on the benzene ring.

Electron Microscopy Techniques (e.g., TEM, SEM) for Morphological Studies of Aggregates or Related Materials

While there are no direct studies on the morphology of aggregates of pure this compound, research on materials derived from it offers some insight. For instance, in the synthesis of copper phthalocyanine-based covalent organic frameworks (CuPc-COFs), 4,6-diaminobenzene-1,3-diol was used as a linker. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) of the resulting CuPc-COF material revealed a predominantly blocky morphology. Furthermore, energy-dispersive X-ray (EDX) analysis showed a homogeneous distribution of the constituent elements, indicating a well-defined structure at the microscale. These observations, however, reflect the morphology of the final polymer and not the initial monomer.

Computational Chemistry and Theoretical Modeling of 4,6 Diaminobenzene 1,3 Diol Hydrochloride

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the electronic properties of molecules. For 4,6-diaminobenzene-1,3-diol hydrochloride, these calculations help in understanding its chemical reactivity and kinetic stability.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In the case of 4,6-diaminobenzene-1,3-diol, the presence of electron-donating amino (-NH2) and hydroxyl (-OH) groups on the benzene (B151609) ring significantly influences the energies of the molecular orbitals. These groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The protonation of the amino groups in the hydrochloride salt would lower the energy of the HOMO, thereby increasing the stability of the molecule.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.28 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.33 |

This data is illustrative and represents typical values for similar aromatic compounds.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), prone to nucleophilic attack.

For this compound, the MEP surface would show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the amino groups (in the free base), indicating these as sites for electrophilic interaction. The protonation of the amino groups in the hydrochloride form would lead to a significant increase in positive potential around these groups, making them less likely to act as electron donors. The aromatic ring itself would exhibit a more complex potential distribution due to the interplay of the electron-donating and withdrawing effects of the substituents.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C3 (C-OH) | 155.8 |

| C4, C6 (C-NH2) | 135.2 |

| C2, C5 (C-H) | 102.1 |

This data is illustrative and based on typical values for substituted benzene rings. The actual values for the hydrochloride salt would be influenced by protonation.

Applications in Advanced Chemical Synthesis and Materials Development Utilizing 4,6 Diaminobenzene 1,3 Diol Hydrochloride

Monomer in Polymer and Resin Synthesis

The distinct arrangement of reactive functional groups in 4,6-diaminobenzene-1,3-diol hydrochloride makes it a crucial monomer for the synthesis of several classes of high-performance polymers and resins. Its ability to participate in polycondensation and addition reactions leads to the formation of robust materials with desirable properties for demanding applications.

Polyimide and Polybenzoxazole Precursors

This compound serves as a critical monomer in the synthesis of poly(o-hydroxyimide)s, which are precursors to polybenzoxazoles (PBOs). PBOs are a class of rigid-rod polymers known for their exceptional thermal and oxidative stability, high mechanical strength, and excellent chemical resistance.

The synthesis involves a two-step process. Initially, this compound is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to form a soluble poly(o-hydroxyamic acid). This intermediate is then chemically or thermally cyclized to produce the corresponding poly(o-hydroxyimide). Subsequent thermal treatment of the poly(o-hydroxyimide) at high temperatures leads to a rearrangement reaction, eliminating water and forming the final polybenzoxazole structure.

Research has shown that poly(o-hydroxyimide)s synthesized from 4,6-diaminoresorcinol (B101129) dihydrochloride (B599025) can be thermally converted to polybenzoxazoles. However, studies indicate that the complete rearrangement to the PBO structure can be challenging and may require very high temperatures. Thermogravimetric analysis (TGA) has suggested that other thermal reactions may occur at elevated temperatures, leading to thermally stable products.

Table 1: Thermal Properties of a Poly(o-hydroxyimide) derived from 4,6-Diaminoresorcinol Dihydrochloride

| Property | Value |

| Decomposition Temperature (Td) | > 400 °C |

| Glass Transition Temperature (Tg) | Varies with dianhydride co-monomer |

Note: The specific thermal properties can vary depending on the dianhydride used in the polymerization.

Epoxy Resin Hardeners and Curing Agents

Aromatic diamines are widely used as hardeners or curing agents for epoxy resins, creating cross-linked networks with high thermal stability, chemical resistance, and mechanical strength. The amino groups of the diamine react with the epoxide groups of the resin in a ring-opening addition reaction, forming a rigid thermoset material.

While the structure of this compound, with its two primary amine groups, makes it a theoretical candidate as an epoxy hardener, there is a lack of specific research literature detailing its use in this application. The presence of the hydroxyl groups could potentially influence the curing kinetics and the final properties of the cured resin, possibly participating in secondary reactions at higher temperatures. Generally, aromatic amines require elevated temperatures to achieve full cure and develop optimal properties in epoxy systems. The curing process typically involves a two-stage heating schedule to control the exothermic reaction and ensure a uniform network structure.

Precursors for Aromatic Polybenzimidazoles

Aromatic polybenzimidazoles (PBIs) are another class of high-performance polymers with exceptional thermal and chemical stability. The synthesis of PBIs typically involves the condensation of aromatic tetraamines with aromatic dicarboxylic acids or their derivatives.

The structure of this compound does not directly fit the typical monomer profile for PBI synthesis, which requires a tetraamine (four amino groups). However, it is conceivable that it could be chemically modified to introduce additional amine functionalities, thereby transforming it into a suitable precursor. Alternatively, it could potentially be used in more complex polymerization reactions to create copolymers with benzimidazole linkages. As with its application in epoxy resins, there is limited specific information in the scientific literature on the direct use of this compound for the synthesis of aromatic polybenzimidazoles.

Precursor for Dyes, Pigments, and Optoelectronic Materials

The aromatic nature and reactive amino groups of this compound make it a potential precursor for the synthesis of a variety of functional organic molecules, including dyes, pigments, and materials with interesting optoelectronic properties.

Synthesis of Azo Dyes and Related Chromophores

Azo dyes are a large and important class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes typically involves two main steps: diazotization and coupling. In the diazotization step, a primary aromatic amine is treated with a source of nitrous acid (usually sodium nitrite in an acidic solution) to form a diazonium salt. In the subsequent coupling step, the diazonium salt reacts with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or another aromatic amine.